(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide
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Overview
Description
H-Ala-Phe-Pro-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The compound releases p-nitroaniline upon enzymatic cleavage, which can be measured colorimetrically to assess enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-Pro-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically starts with the protection of amino groups using protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached .
Industrial Production Methods
Industrial production of H-Ala-Phe-Pro-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Phe-Pro-pNA primarily undergoes enzymatic hydrolysis, where proteolytic enzymes cleave the peptide bond, releasing p-nitroaniline. This reaction is commonly used to study the activity of various proteases .
Common Reagents and Conditions
Enzymes: Chymotrypsin, cathepsin G, peptidyl-prolyl isomerase
Buffers: Tris-HCl, phosphate-buffered saline (PBS)
pH 7.5-8.0, 37°CMajor Products
The major product formed from the enzymatic cleavage of H-Ala-Phe-Pro-pNA is p-nitroaniline, which exhibits a yellow color and can be quantified spectrophotometrically at 405 nm .
Scientific Research Applications
H-Ala-Phe-Pro-pNA is widely used in scientific research for the following applications:
Biochemistry: As a substrate for studying the activity of proteolytic enzymes.
Molecular Biology: In assays to measure enzyme kinetics and inhibitor screening.
Medicine: In diagnostic tests to detect enzyme deficiencies or abnormalities.
Industry: In quality control processes for enzyme production and activity assessment
Mechanism of Action
The mechanism of action of H-Ala-Phe-Pro-pNA involves its hydrolysis by specific proteolytic enzymes. The peptide bond between the proline and p-nitroanilide group is cleaved, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which binds to the substrate and catalyzes the cleavage through nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
- N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
- N-Succinyl-L-phenylalanine-p-nitroanilide
Uniqueness
H-Ala-Phe-Pro-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteolytic enzymes like chymotrypsin and cathepsin G. Its ability to release a measurable chromogenic product (p-nitroaniline) upon enzymatic cleavage makes it highly valuable in enzyme assays .
Properties
Molecular Formula |
C23H27N5O5 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H27N5O5/c1-15(24)21(29)25-19(14-16-6-3-2-4-7-16)22(30)26-23(31)20-8-5-13-27(20)17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,29)(H,26,30,31)/t15-,19-,20-/m0/s1 |
InChI Key |
QYQFQYAKIQPPAS-YSSFQJQWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2C3=CC=C(C=C3)[N+](=O)[O-])N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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